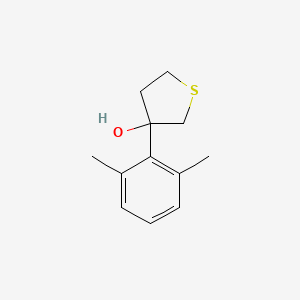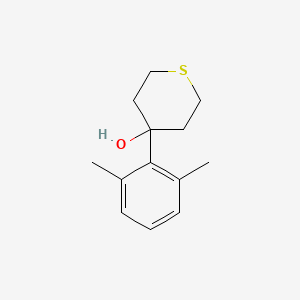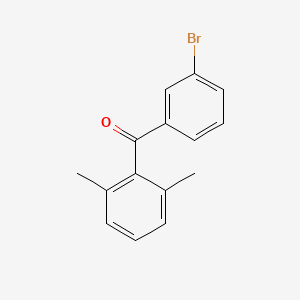
magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide is a complex organic compound that features a magnesium ion coordinated with a bromide ion and an organic ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide typically involves the reaction of 2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane with a magnesium source in the presence of a bromide ion. Common reagents include magnesium bromide and an appropriate solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide can be used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology
In biological research, this compound might be used as a tool to study the effects of magnesium coordination on biological systems.
Medicine
Potential medicinal applications could include the development of new drugs or therapeutic agents that leverage the unique properties of the compound.
Industry
In industry, the compound could be used in the production of advanced materials or as a catalyst in various chemical processes.
作用機序
The mechanism by which magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide exerts its effects involves the coordination of the magnesium ion with the organic ligand and bromide ion. This coordination can influence the reactivity and stability of the compound, as well as its interactions with other molecules.
類似化合物との比較
Similar Compounds
Magnesium bromide: A simpler compound that lacks the organic ligand.
2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane: The organic ligand without the magnesium and bromide ions.
Magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;chloride: A similar compound where the bromide ion is replaced with a chloride ion.
Uniqueness
Magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide is unique due to the specific combination of magnesium, bromide, and the organic ligand, which can result in distinct chemical properties and reactivity compared to similar compounds.
特性
IUPAC Name |
magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O3.BrH.Mg/c1-11-9-5-3-2-4-8(9)10-12-6-7-13-10;;/h3-5,10H,6-7H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAOXUZFUIOOSM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1)C2OCCO2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














